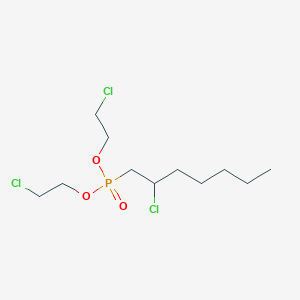
Bis(2-chloroethyl) (2-chloroheptyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) (2-chloroheptyl)phosphonate: is an organophosphorus compound with the molecular formula C_10H_20Cl_3O_3P This compound is characterized by the presence of two 2-chloroethyl groups and one 2-chloroheptyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) (2-chloroheptyl)phosphonate typically involves the reaction of phosphorus trichloride with 2-chloroethanol and 2-chloroheptanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:
PCl3+2ClCH2CH2OH+ClCH2(CH2)5CH2OH→(ClCH2CH2)2(ClCH2(CH2)5CH2)PO3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) (2-chloroheptyl)phosphonate involves its interaction with molecular targets through its phosphonate moiety. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is mediated by the electrophilic nature of the phosphorus atom, which facilitates the formation of stable phosphonate-protein adducts.
Comparison with Similar Compounds
- Bis(2-chloroethyl) phosphonate
- Bis(2-chloroethyl) methylphosphonate
- Bis(2-chloroethyl) vinylphosphonate
Comparison:
- Bis(2-chloroethyl) phosphonate: Similar in structure but lacks the 2-chloroheptyl group, making it less hydrophobic.
- Bis(2-chloroethyl) methylphosphonate: Contains a methyl group instead of the 2-chloroheptyl group, resulting in different reactivity and solubility properties.
- Bis(2-chloroethyl) vinylphosphonate: Features a vinyl group, which imparts different chemical reactivity compared to the 2-chloroheptyl group.
Uniqueness: Bis(2-chloroethyl) (2-chloroheptyl)phosphonate is unique due to the presence of the 2-chloroheptyl group, which enhances its hydrophobicity and influences its interaction with biological molecules and materials.
Properties
CAS No. |
140173-22-4 |
|---|---|
Molecular Formula |
C11H22Cl3O3P |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
1-[bis(2-chloroethoxy)phosphoryl]-2-chloroheptane |
InChI |
InChI=1S/C11H22Cl3O3P/c1-2-3-4-5-11(14)10-18(15,16-8-6-12)17-9-7-13/h11H,2-10H2,1H3 |
InChI Key |
TUIUMPSGCJZMFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CP(=O)(OCCCl)OCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















